N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide
Description
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(16-4-3-11-21-13-16)22-12-14-7-9-15(10-8-14)19-23-17-5-1-2-6-18(17)24-19/h1-6,11,13-15H,7-10,12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMECADPKVXHSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions . The cyclohexyl group can be introduced through a cyclization reaction involving cyclohexanone and an appropriate amine . Finally, the nicotinamide group is attached via an amide coupling reaction using nicotinic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of the nitro group in nicotinamide can produce aminonicotinamide .
Scientific Research Applications
Chemical Properties and Structure
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide is characterized by its unique molecular structure, which combines a benzimidazole moiety with nicotinamide. This structural configuration is believed to contribute to its biological activity, particularly in interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzimidazole have shown activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent, warranting further investigation into its mechanisms of action against pathogens .
Anticancer Activity
The compound's structural features may also confer anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |
| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Modulation of apoptotic pathways |
These results highlight the potential of this compound in cancer therapy .
Antitubercular Activity
Research has shown that nicotinic acid derivatives possess antitubercular activity. For example, studies involving related compounds have reported significant inhibition against Mycobacterium tuberculosis, suggesting that this compound could be explored for treating tuberculosis .
Neurological Applications
Benzimidazole derivatives are also being investigated for their neuroprotective effects. Preliminary studies suggest that compounds with similar structures may help in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies and Research Findings
Several case studies have documented the efficacy of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of benzimidazole derivatives against clinical isolates and found promising results, indicating potential for development into new antibiotics .
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated the ability of related compounds to inhibit growth and induce apoptosis, suggesting a pathway for therapeutic development in oncology .
- Tuberculosis Treatment : A study highlighted the effectiveness of nicotinic acid derivatives against Mycobacterium tuberculosis, proposing further exploration into their use as antitubercular agents .
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide involves its interaction with specific molecular targets. For instance, the benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. The nicotinamide group can interact with nicotinamide adenine dinucleotide (NAD) pathways, influencing cellular metabolism. The cyclohexyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)nicotinamide (Entry 18, )
- Structure : Lacks the cyclohexylmethyl group, directly linking benzimidazole to nicotinamide.
- Key Difference : The absence of the cyclohexyl group may reduce steric hindrance, but also limits hydrophobic interactions critical for target binding.
(E)-N-(1H-Benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide (Entry 25, )
- Structure : Replaces nicotinamide with a pyridylacrylamide group.
- Pharmacological Profile : Demonstrated good potency (IC₅₀ ≈ 10–20 μM) and cell viability, attributed to the extended conjugation of the acrylamide group enhancing π-π stacking .
- Key Difference : The acrylamide linker provides rigidity, contrasting with the flexible cyclohexylmethyl spacer in the target compound.
Substituent Effects on Potency and Solubility
Electron-Withdrawing Substituents ()
- Examples : 3,4-Dichloro (Compound 21), 3,5-dichloro (Compound 22).
- Impact :
Cyclohexyl-Containing Analogs ()
- Example : PFI-7N (Compound 10), which includes a cyclohexyl-benzimidazole unit.
- Impact : The cyclohexyl group improved binding to the Gid4 subunit of the CTLH complex, as evidenced by HRMS and NMR data. However, cytotoxicity increased due to enhanced membrane permeability .
Pharmacological and Physicochemical Comparison
*Predicted based on cyclohexyl group’s lipophilicity.
Key Insights from Comparative Analysis
Cyclohexyl Group : Enhances hydrophobic binding but may increase cytotoxicity, as seen in PFI-7N . In the target compound, this group could balance solubility and target engagement.
Nicotinamide vs. Pyridyl Groups : Nicotinamide derivatives generally exhibit better solubility but lower potency compared to pyridyl-acrylamide analogs .
Substituent Positioning : Para- and meta-substitutions on the benzimidazole ring significantly influence activity. For example, 3,5-dichloro substitution maximizes potency but compromises cell viability .
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula:
- Molecular Formula : CHN
- Molecular Weight : 264.34 g/mol
- CAS Number : 1431966-26-5
Research indicates that compounds containing the benzimidazole moiety exhibit a variety of biological activities, including:
- Anticancer Activity : this compound has shown promise in inducing apoptosis in cancer cells. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 liver cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Activity : This compound has also been evaluated for its activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related benzimidazole compounds suggest significant potential as antitubercular agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- The presence of heteroatoms (O, S, N) in the linker region enhances activity.
- Optimal linker length is critical; variations can lead to significant changes in potency.
Table 1: SAR Data for Benzimidazole Derivatives
| Compound | Linker Length | MIC (μM) | TC (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 1 | 3 Carbons | 0.085 | 21.0 | 247 |
| 2 | 4 Carbons | 0.34 | 15.0 | 44 |
| 3 | 2 Carbons | >10 | NC | NC |
Case Study 1: Anticancer Efficacy
A study involving a series of benzimidazole derivatives revealed that compounds similar to this compound exhibited IC values ranging from 7.82 to 21.48 μM against various cancer cell lines, indicating strong cytotoxicity and potential as anticancer agents .
Case Study 2: Antimicrobial Activity
In another study, derivatives were tested against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 0.040 μM, showcasing their effectiveness as potential treatments for tuberculosis .
Q & A
Q. What strategies mitigate off-target effects observed in cytotoxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
